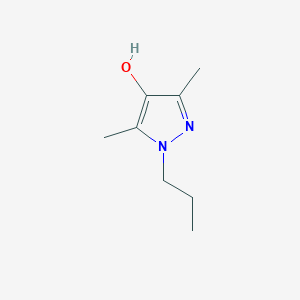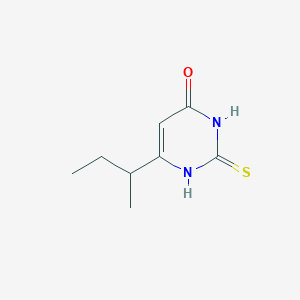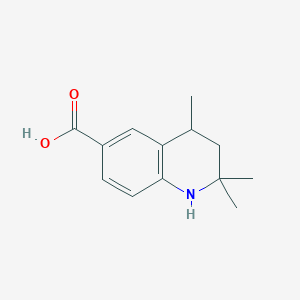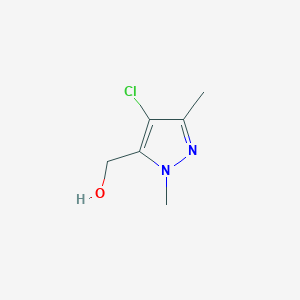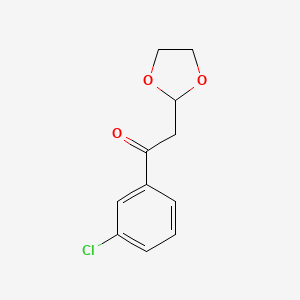
1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, also known as CDE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Intermediates for Fungicides and Pharmaceuticals
This compound and its derivatives have been explored for their role as intermediates in the synthesis of various chemicals, including fungicides like difenoconazole. For instance, a study by Wei-sheng Xie focused on synthesizing 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate for difenoconazole, showcasing its potential in agricultural chemistry (Xie Wei-sheng, 2007).
Antimicrobial and Anti-inflammatory Agents
Further research has demonstrated the potential of derivatives in antimicrobial and anti-inflammatory applications. For example, the synthesis and biological evaluation of compounds derived from 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have shown excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus, suggesting significant implications for medical and pharmaceutical research (V.M. Sherekar et al., 2022).
Another study focused on synthesizing new chalcone derivatives as anti-inflammatory agents, highlighting the diverse pharmacological potentials of compounds related to "1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone" (Z. Rehman, P. Saini, Sushil Kumar, 2022).
Development of Antibacterial Compounds
Moreover, the compound's derivatives have been investigated for their antibacterial activities. Studies such as the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas, underscore the role of these compounds in developing new antibacterial agents, potentially offering new treatments for bacterial infections (S. Kamila, Kimberly Mendoza, E. Biehl, 2012).
Chemical Synthesis and Characterization
Research has also delved into the synthesis, characterization, and evaluation of these compounds for various chemical properties and activities. For example, the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes highlights a method for creating compounds with potential applications in organic synthesis and material science (R. Mosca, M. Fagnoni, M. Mella, A. Albini, 2001).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGFDFQYQLRREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1400152.png)
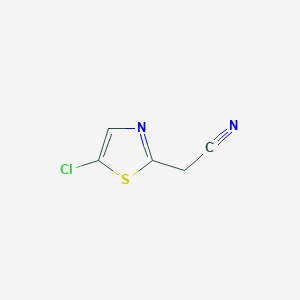
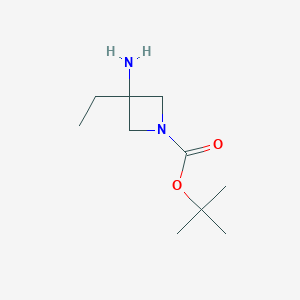
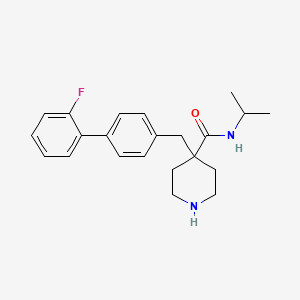
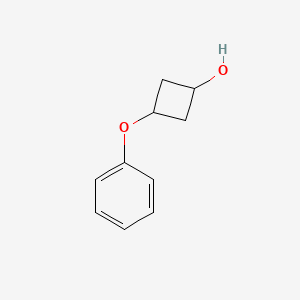
![3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one](/img/structure/B1400160.png)
![N-[(5-chloro-2-methylphenyl)methyl]cyclopropanamine](/img/structure/B1400162.png)
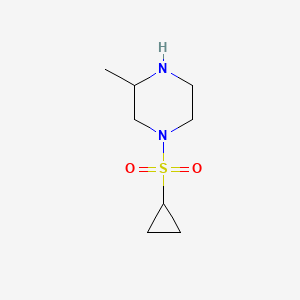
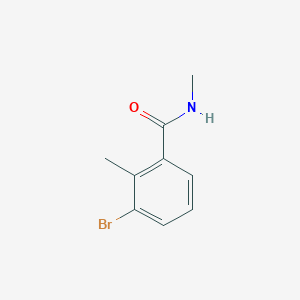
![2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol](/img/structure/B1400166.png)
